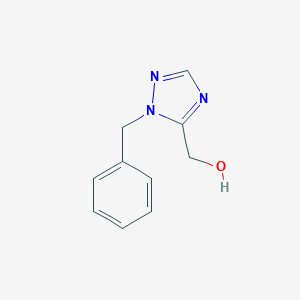

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-benzyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-7-10-11-8-12-13(10)6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIZOEHOBLWJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545269 | |

| Record name | (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111340-43-3 | |

| Record name | (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely documented synthesis involves the reduction of ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate (Compound 25) using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). The ester group at the 5-position undergoes nucleophilic acyl substitution, where LAH acts as a strong reducing agent to convert the carboxylate ester to a primary alcohol.

Critical Conditions :

-

Temperature : Reaction initiates at -10°C under argon to minimize side reactions, followed by gradual warming to room temperature.

-

Stoichiometry : A 4:1 molar ratio of LAH to ester ensures complete reduction.

-

Solvent : Anhydrous THF maintains reagent stability and solubility.

Workup and Isolation

Post-reduction, the mixture is quenched with a saturated sodium sulfate solution to neutralize excess LAH. The resulting precipitate is removed via filtration, and the product is extracted with ethyl acetate (3 × 300 mL). After drying over magnesium sulfate, solvent evaporation yields (1-benzyl-1H-1,2,3-triazol-5-yl)methanol as a brown oil with a 99% yield (400 mg from 480 mg starting material).

Table 1: Reduction Protocol Summary

| Parameter | Value |

|---|---|

| Starting Material | Ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate |

| Reducing Agent | LiAlH₄ (1.0 M in THF) |

| Reaction Time | 2 hours |

| Temperature Range | -10°C → 20°C |

| Yield | 99% |

| Purity (HPLC) | >95% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Limitations and Modifications

-

Regiochemical Bias : CuAAC favors 1,4-disubstituted triazoles, necessitating alternative catalysts (e.g., Ru) for 1,5-isomers.

-

Functional Group Tolerance : Propargyl alcohol’s hydroxyl group requires protection (e.g., silylation) to prevent side reactions.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

LAH Reduction : Superior for gram-scale synthesis (99% yield), though moisture sensitivity necessitates stringent anhydrous conditions.

-

CuAAC : Theoretically modular but unvalidated for 5-substituted targets; requires post-synthetic deprotection steps.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Benzyl aldehyde or benzyl carboxylic acid.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Anticancer Properties

Compounds within the triazole family are often investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may possess similar properties, although more extensive clinical trials are necessary to confirm these effects.

Interaction with Biological Targets

The compound interacts with various biological targets, which enhances its therapeutic potential. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Fungicides and Herbicides

Due to its biological activity, this compound is being explored as a potential fungicide or herbicide. Its effectiveness against plant pathogens suggests it could be utilized in agricultural formulations to protect crops from diseases.

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of the resulting materials.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to traditional antibiotics .

Case Study 2: Anticancer Activity

Research exploring the anticancer properties of triazoles found that derivatives similar to this compound induced apoptosis in breast cancer cell lines. This suggests potential for development into therapeutic agents .

Case Study 3: Agricultural Use

Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops such as wheat and corn .

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The triazole ring and benzyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

The structural and functional properties of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol can be contextualized by comparing it with analogs bearing different substituents on the triazole ring. Below is a detailed analysis:

Structural Analogs and Physicochemical Properties

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | CAS Number |

|---|---|---|---|---|---|

| This compound | Benzyl | C₁₁H₁₂N₃O | 202.24 | High lipophilicity; potential kinase inhibition | Not explicitly listed |

| (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol | Ethyl | C₅H₉N₃O | 127.15 | Lower molecular weight; improved solubility | 215868-81-8 |

| [1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol | 4-Methoxybenzyl | C₁₁H₁₃N₃O₂ | 219.23 | Enhanced stability; research applications | 199014-14-7 |

| [1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol | 2,2-Difluoroethyl | C₅H₇F₂N₃O | 163.13 | Increased electronegativity; lab scaffold | 265643-98-9 |

| (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | Methyl | C₄H₇N₃O | 113.12 | Minimal steric hindrance; synthetic intermediate | 91616-36-3 |

Key Observations :

- Electron Effects : Fluorinated substituents (e.g., 2,2-difluoroethyl) introduce electronegativity, which may alter binding affinities in biological targets .

- Stability : Methoxybenzyl derivatives exhibit improved thermal stability, as seen in nitro-substituted triazole analogs designed for high-density materials .

Biological Activity

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol is a compound that belongs to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets. The triazole ring is known for its ability to coordinate with metal ions, enhancing catalytic properties and influencing enzyme activity. The benzyl group contributes hydrophobic interactions, while the hydroxymethyl group facilitates hydrogen bonding, thereby stabilizing the compound in biological systems .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several triazole derivatives against various pathogens using the broth microdilution method. The results demonstrated that certain derivatives showed potent activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | M. tuberculosis | 0.5 µg/mL |

| 1b | E. coli | 16 µg/mL |

| 1c | S. aureus | 8 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Using the DPPH assay, several derivatives were found to exhibit varying levels of antioxidant activity, suggesting their potential role in combating oxidative stress-related diseases .

Table 2: Antioxidant Activity of Triazole Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 2a | 85 | 25 |

| 2b | 70 | 40 |

| 2c | 60 | 50 |

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that certain derivatives of this compound possess cytotoxic properties against cancer cell lines such as MCF-7 and HeLa. For instance, a specific derivative displayed an IC50 value of 0.99 ± 0.01 µM against the BT-474 cancer cell line. Further investigations revealed that this compound induced apoptosis through tubulin polymerization inhibition and activation of caspase pathways .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 ± 0.5 |

| Compound B | HeLa | 15.3 ± 0.3 |

| Compound C | BT-474 | 0.99 ± 0.01 |

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing various substituted this compound derivatives and evaluating their biological activities. The synthesized compounds underwent rigorous testing for antimicrobial and cytotoxic effects using standard assays like MTT and DPPH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.